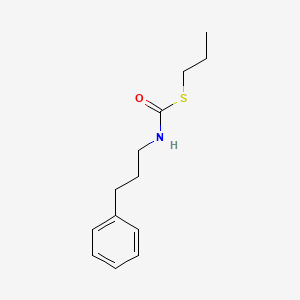![molecular formula C25H34N4OSi B14170030 (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine core, a phenylamino group, and a triisopropylsilyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Phenylamino Group: This step often involves nucleophilic substitution reactions where an amino group is introduced to the aromatic ring.
Attachment of the Triisopropylsilyl Group: This is usually done through silylation reactions using triisopropylsilyl chloride in the presence of a base.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction with acryloyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Addition: The acrylamide moiety can undergo Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like bromine or nitronium ions.
Addition: Nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Addition: Formation of β-substituted acrylamides.
Aplicaciones Científicas De Investigación
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological macromolecules, while the triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acrylamide moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(5-(phenylamino)-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
- (E)-3-(5-(phenylamino)-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
Uniqueness
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide is unique due to the presence of the triisopropylsilyl group, which provides steric hindrance and enhances the compound’s stability and lipophilicity compared to its trimethylsilyl and triethylsilyl analogs. This makes it particularly useful in applications requiring high stability and membrane permeability.
Propiedades
Fórmula molecular |
C25H34N4OSi |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
(E)-3-[5-anilino-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H34N4OSi/c1-17(2)31(18(3)4,19(5)6)29-16-20(12-13-24(26)30)23-14-22(15-27-25(23)29)28-21-10-8-7-9-11-21/h7-19,28H,1-6H3,(H2,26,30)/b13-12+ |
Clave InChI |
PSWWRLNUVPROBW-OUKQBFOZSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)NC3=CC=CC=C3)/C=C/C(=O)N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)NC3=CC=CC=C3)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)

![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)




![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)

![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
